molecular formula C8H5BF3NO2 B577505 (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1212021-62-9

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B577505
CAS RN: 1212021-62-9
M. Wt: 214.938
InChI Key: CTJAWCWPRYNDDQ-UHFFFAOYSA-N
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Description

“(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” is a type of boronic acid that has a molecular formula of C8H5BF3NO2 . It is used as a precursor in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” involves several steps. The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the use of a palladium catalyst and an organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Chemical Reactions Analysis

“(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” can participate in various chemical reactions. For example, it can be used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” are influenced by the presence of the -OCF3 group. This group increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Mechanism of Action

Target of Action

The primary target of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid, transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the conditions of its environment .

properties

IUPAC Name

[3-cyano-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJAWCWPRYNDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718338
Record name [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

CAS RN

1212021-62-9
Record name [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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